molecular formula C19H17F3N2O5 B11631896 5-Benzoyl-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

5-Benzoyl-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B11631896
M. Wt: 410.3 g/mol
InChI Key: QPBZUNMZVMIAIG-UHFFFAOYSA-N
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Description

Trifluoperazine , is a complex organic compound. Its chemical structure features a diazinane ring with a trifluoromethyl group, hydroxy, and methoxy substituents. Trifluoperazine has been studied for its pharmacological properties and applications.

Preparation Methods

Synthetic Routes:

    Acylation of 4-Hydroxy-3-methoxybenzaldehyde: Trifluoperazine can be synthesized by acylating 4-hydroxy-3-methoxybenzaldehyde with benzoyl chloride. The reaction occurs under basic conditions, forming the benzoylated intermediate.

    Ring Closure and Trifluoromethylation: The benzoylated intermediate undergoes cyclization to form the diazinane ring. Trifluoromethylation is achieved using a trifluoromethylating agent (e.g., CF₃I or CF₃SO₂Cl).

Industrial Production:

Trifluoperazine is produced on an industrial scale using optimized synthetic routes. The process involves purification steps to obtain high-purity material suitable for pharmaceutical use.

Chemical Reactions Analysis

Trifluoperazine participates in various chemical reactions:

    Oxidation: It can be oxidized to form a corresponding quinone derivative.

    Reduction: Reduction of the diazinane ring leads to the formation of a dihydro derivative.

    Substitution: Nucleophilic substitution reactions occur at the trifluoromethyl group.

Scientific Research Applications

Trifluoperazine has diverse applications:

    Psychopharmacology: Originally developed as an antipsychotic, it acts as a dopamine receptor antagonist.

    Anticancer Research: Studies explore its potential as an anticancer agent due to its effects on cell proliferation and apoptosis.

    Neuroprotection: Trifluoperazine may protect neurons from oxidative stress and excitotoxicity.

    Ion Channel Modulation: It interacts with calcium channels and potassium channels.

Mechanism of Action

Trifluoperazine’s mechanism involves:

    Dopamine Receptor Blockade: It antagonizes D₂ receptors, affecting neurotransmission.

    Calcium Channel Inhibition: Modulating intracellular calcium levels.

    Autophagy Regulation: Influencing autophagic processes.

Comparison with Similar Compounds

Trifluoperazine is unique due to its trifluoromethyl group and diazinane ring. Similar compounds include:

    Fluphenazine: Another antipsychotic with a similar structure.

    Chlorpromazine: A phenothiazine-based antipsychotic.

Properties

Molecular Formula

C19H17F3N2O5

Molecular Weight

410.3 g/mol

IUPAC Name

5-benzoyl-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C19H17F3N2O5/c1-29-13-9-11(7-8-12(13)25)15-14(16(26)10-5-3-2-4-6-10)18(28,19(20,21)22)24-17(27)23-15/h2-9,14-15,25,28H,1H3,(H2,23,24,27)

InChI Key

QPBZUNMZVMIAIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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